
5-(Chloromethyl)-2-(4-methoxyphenyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“5-(Chloromethyl)-2-(4-methoxyphenyl)pyridine” is a complex organic compound. It contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The pyridine ring is substituted at the 2nd position by a 4-methoxyphenyl group and at the 5th position by a chloromethyl group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyridine ring, a chloromethyl group (-CH2Cl), and a 4-methoxyphenyl group. The presence of these functional groups would influence the compound’s chemical behavior .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the electron-donating methoxy group and the electron-withdrawing chloromethyl group. The pyridine ring might undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups (like the chloromethyl and methoxy groups) would influence properties like solubility, melting point, boiling point, etc .Scientific Research Applications
Photophysical Properties and Fluorescence
5-(Chloromethyl)-2-(4-methoxyphenyl)pyridine and its derivatives have been extensively studied for their photophysical properties. Hagimori et al. (2019) explored the synthesis of methoxypyridine compounds, revealing that these compounds exhibit high fluorescence quantum yields in various solvents and solid states. The study emphasized the influence of substituent modification on the fluorescence properties of these compounds, leading to intense emissions and shifts in emission maximum wavelengths (Hagimori et al., 2019).
Insecticidal Applications
The pyridine derivatives, including those related to This compound , have shown promising insecticidal properties. Bakhite et al. (2014) synthesized and evaluated the toxicity of various pyridine derivatives against the cowpea aphid, demonstrating significant insecticidal activities. Compound 1 in their study was found to have an insecticidal activity about four times that of the standard acetamiprid insecticide (Bakhite et al., 2014).
Synthesis and Crystal Structure
Ma et al. (2018) conducted studies on the synthesis and crystal structures of 2-Chloromethyl-3,5-dimethyl-4-methoxy/ethoxy-pyridines and their methylsulphinyl derivatives. The research presented detailed insights into the reaction processes and crystal structures of these compounds, highlighting the significance of weak hydrogen-bonding interactions in their formation (Ma et al., 2018).
Applications in Corrosion Inhibition
Chaitra et al. (2016) investigated new thiazole-based pyridine derivatives, including those structurally related to This compound , as potential corrosion inhibitors for mild steel. Their study provided a comprehensive understanding of the inhibition mechanisms, revealing the compounds' ability to act as both anodic and cathodic inhibitors with a preference for the former. The research also included a thorough examination of the film formed on the mild steel surface, contributing valuable insights into the protective properties of these inhibitors (Chaitra et al., 2016).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-(chloromethyl)-2-(4-methoxyphenyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO/c1-16-12-5-3-11(4-6-12)13-7-2-10(8-14)9-15-13/h2-7,9H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GILJEKJFSNXZHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC=C(C=C2)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

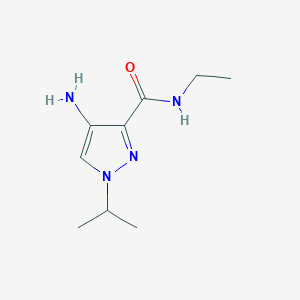

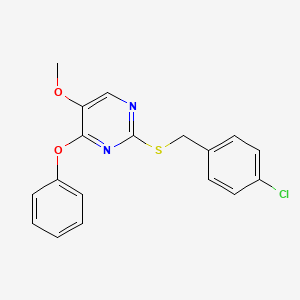
![4-Amino-3,4-dihydrobenzo[b]oxepin-5(2H)-one hydrochloride](/img/structure/B2567902.png)
![6-Cyclopropyl-2-[1-[2-(3,5-dimethylphenoxy)acetyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2567903.png)
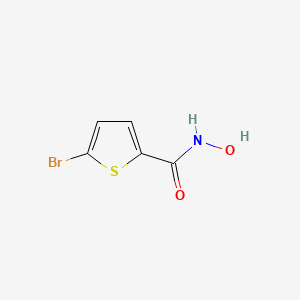
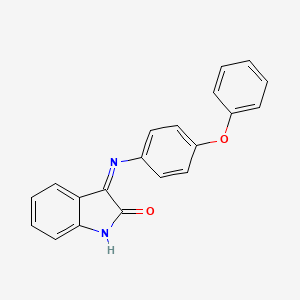
![[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-quinoxalin-6-ylmethanone](/img/structure/B2567911.png)
![methyl 2-[2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2567914.png)


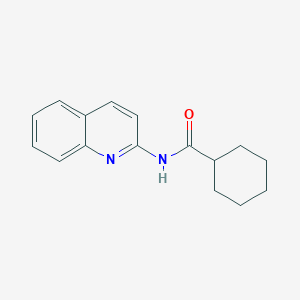
![N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3-fluorobenzenesulfonamide](/img/structure/B2567921.png)
![3-methyl-5-((3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2567922.png)